3-Bromo-2-fluoro-5-hydroxybenzoic acid
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Overview
Description
3-Bromo-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid precursor. One common method is the bromination of 2-fluoro-5-hydroxybenzoic acid using bromine in the presence of a suitable solvent, such as acetic acid, at controlled temperatures. The reaction conditions are carefully monitored to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-2-fluoro-5-hydroxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-hydroxybenzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting or activating specific enzymes or receptors. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluorobenzoic acid
- 3-Bromo-5-fluoro-2-hydroxybenzoic acid
- 5-Bromo-3-fluoro-2-hydroxybenzoic acid
Uniqueness
3-Bromo-2-fluoro-5-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C7H4BrFO3 |
---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
3-bromo-2-fluoro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
SSCPVOWKROLSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)O |
Origin of Product |
United States |
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